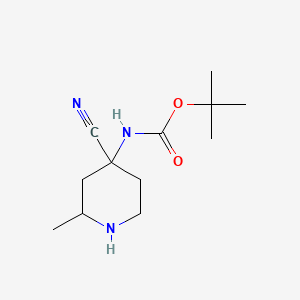![molecular formula C17H23N3O3 B14776258 tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate is a complex organic compound that features a benzodiazepine core structure Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a series of reactions involving intermediates such as azepinoindole.
Protection and Deprotection Steps: Protecting groups like tert-butyl (dimethyl)silyl chloride are used to protect functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to benzodiazepine receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
Uniqueness
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate is unique due to its combination of a benzodiazepine core with an azetidine ring, which may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H23N3O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
tert-butyl 3-(2-oxo-4,5-dihydro-3H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-13(11-19)20-14-7-5-4-6-12(14)8-18-9-15(20)21/h4-7,13,18H,8-11H2,1-3H3 |
InChI-Schlüssel |
FUUXSVHPSCZTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=O)CNCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)






![5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B14776244.png)

![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776263.png)

